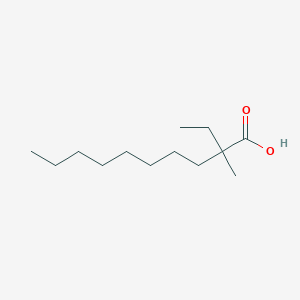

2-Ethyl-2-methyldecanoic acid

Description

Structural Significance and Isomeric Considerations in Branched Carboxylic Acids

The fundamental functional group of all carboxylic acids is the carboxyl group (-COOH), which consists of a carbonyl group (C=O) and a hydroxyl group (-OH) bonded to the same carbon atom. numberanalytics.comuomustansiriyah.edu.iq The carbon and the carbonyl oxygen are sp² hybridized, resulting in a planar geometry for the carboxyl group. libretexts.orglibretexts.org

In 2-Ethyl-2-methyldecanoic acid, the alpha-carbon is a quaternary carbon, bonded to the carboxyl group, a methyl group, an ethyl group, and the main octyl chain. This branching at the alpha-position has significant consequences for the molecule's physical properties when compared to its straight-chain isomer, tridecanoic acid. The introduction of alkyl branches disrupts the uniform, linear arrangement that straight-chain acids can adopt. This disruption reduces the effectiveness of intermolecular van der Waals forces, which are dependent on close molecular packing. numberanalytics.com

As a result, branched-chain carboxylic acids generally exhibit lower melting points and boiling points than their straight-chain counterparts of the same molecular weight. numberanalytics.comresearchgate.net A well-documented example of this principle is the difference in melting points between stearic acid (a C18 straight-chain acid) and isostearic acid (a C18 branched-chain acid). researchgate.net

Table 2: Physical Property Comparison of Isomeric C18 Carboxylic Acids

The presence of bulky groups near the carboxyl functional group can also influence the reactivity of the acid, for instance, in esterification reactions. researchgate.net

Research Trajectory and Scholarly Context within Organic Chemistry

The study of branched-chain carboxylic acids is an important area of organic chemistry, driven by their use in various industrial applications, including lubricants and cosmetics. researchgate.net The synthesis of these compounds, often termed "neoacids," is a key research focus. One established method involves the reaction of specific olefins with carbon monoxide in the presence of a strong acid catalyst, followed by hydrolysis. researchgate.netgoogle.com

The synthesis of specific neoacids like this compound requires careful selection of the olefin precursor. For example, the preparation of the smaller analogue, 2-ethyl-2-methylbutanoic acid, relies on the carbonylation of olefin precursors like 3-methyl-2-pentene or 2-ethyl-1-butene. google.comgoogleapis.com Using a feedstock that contains a mixture of C6 olefin isomers would result in an unacceptable mixture of neoacid isomers that are exceedingly difficult to separate. googleapis.com This highlights the synthetic challenge and importance of developing routes to pure olefin starting materials, which has been a subject of patent literature. googleapis.com These targeted synthetic acids are often considered high-value products. googleapis.com

More recent academic research has explored advanced transformations of branched aliphatic carboxylic acids. For example, studies have demonstrated the use of palladium catalysts to achieve dehydrogenation of α-branched carboxylic acids, converting them into valuable α,β-unsaturated acids. nih.gov Other research has focused on the direct hydroxylation of aliphatic carboxylic acids at the β-position, a method that is tolerant of various functional groups and works on branched substrates. acs.org These modern catalytic methods represent an ongoing trajectory in organic chemistry to efficiently functionalize and add value to basic chemical building blocks like this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-methyldecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-4-6-7-8-9-10-11-13(3,5-2)12(14)15/h4-11H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWZRVKAMYDLHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)(CC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 2 Methyldecanoic Acid

Chemical Synthesis Approaches

The synthesis of 2-Ethyl-2-methyldecanoic acid is primarily achieved through two major strategies: the direct introduction of a carboxyl group via carbonylation of an alkene precursor, or the oxidation of a pre-functionalized molecule, such as a primary alcohol.

Carbonylation Reactions: Principles and Applications

Carbonylation reactions, specifically the Koch-Haaf reaction, represent a powerful and direct method for the synthesis of tertiary carboxylic acids like this compound. wikipedia.org This acid-catalyzed reaction involves the addition of carbon monoxide and a proton to an olefin, generating a stable tertiary carbocation which is subsequently trapped by carbon monoxide and hydrolyzed to form the final carboxylic acid product. wikipedia.orgorganicchemistrytutor.com

The selection of the olefin precursor is critical for the successful synthesis of this compound. The reaction proceeds through the formation of the most stable carbocation intermediate. Therefore, a C12 olefin that can generate the 2-methyl-2-dodecyl cation is the ideal starting material. Likely precursors include 2-methyl-1-dodecene (B98622) or other dodecene isomers that can rearrange to the desired tertiary carbocation under the strongly acidic reaction conditions.

The Koch reaction is typically carried out under high pressure and elevated temperatures. wikipedia.org However, the Koch-Haaf variation allows for milder conditions by using formic acid as an in-situ source of carbon monoxide. wikipedia.orgorganicchemistrytutor.comyoutube.com The reaction is conducted in the presence of strong acids which act as catalysts. wikipedia.org A patent for the synthesis of a similar, smaller neoacid, 2-ethyl-2-methylbutanoic acid, highlights the use of olefin precursors like 3-methyl-2-pentene and 2-ethyl-1-butene. google.com By analogy, a mixture of C12 olefins that can isomerize to form the required tertiary carbocation would be suitable for producing this compound.

Table 1: Typical Reaction Conditions for Koch-Haaf Synthesis of Branched Carboxylic Acids

| Parameter | Condition Range | Purpose | Reference |

|---|---|---|---|

| Temperature | 0 - 80 °C | To control reaction rate and minimize side reactions. | wikipedia.org |

| Pressure | 1 - 100 atm (CO) | To ensure sufficient carbon monoxide concentration. | cambridge.org |

| Acid Catalyst | Concentrated H₂SO₄, HF, H₃PO₄/BF₃ | To protonate the olefin and generate the carbocation. | wikipedia.org |

| CO Source | Carbon Monoxide gas or Formic Acid | Formic acid decomposes in strong acid to produce CO in situ. | wikipedia.orgorganicchemistrytutor.com |

| Solvent | Often neat, or non-coordinating solvents | To dissolve reactants. | researchgate.net |

The catalyst system is central to the efficiency of the carbonylation reaction. Strong protic acids are the classical catalysts for the Koch reaction. wikipedia.org

Strong Mineral Acids : Concentrated sulfuric acid is the most common catalyst. Mixtures of hydrofluoric acid (HF) or phosphoric acid with boron trifluoride (BF₃) are also highly effective. wikipedia.org Trifluoromethanesulfonic acid has been shown to be superior to sulfuric acid at atmospheric pressure due to the higher solubility of carbon monoxide in this medium. researchgate.net

Solid Acid Catalysts : To overcome issues with corrosion and catalyst separation associated with strong mineral acids, solid acid catalysts have been developed. wikipedia.org Zeolites such as H-ZSM-5 and perfluoroalkanesulfonic acid resins like Nafion-H have demonstrated high activity and selectivity in the carbonylation of alcohols and olefins. researchgate.net

Transition Metal Catalysts : While the classic Koch reaction does not use metal catalysts, certain transition metal complexes can facilitate carbonylation under milder conditions. acs.org Systems based on copper(I), gold(I), and palladium(I) carbonyl cations dissolved in sulfuric acid can enable the reaction to proceed at room temperature and atmospheric pressure. wikipedia.org Platinum-based catalysts have also been reported for the hydroxycarbonylation of olefins. rsc.org Iridium catalysts are another alternative for driving carbonylation reactions. mdpi.com

Optimizing the yield of this compound and minimizing by-products requires careful control over reaction parameters. The primary challenge in Koch-type reactions is the potential for carbocation rearrangements, which can lead to a mixture of isomeric carboxylic acids. organicchemistrytutor.com

Strategies for Yield Optimization:

Precursor Selection : Using an olefin that directly forms the most stable tertiary carbocation (the 2-methyl-2-dodecyl cation in this case) minimizes the likelihood of rearrangement.

Acid Concentration : The concentration of the acid catalyst is crucial. For instance, with a copper(I) carbonyl catalyst system, the reaction rate and yield decrease significantly at sulfuric acid concentrations below 80%. acs.org

Carbon Monoxide Pressure : Higher CO pressure generally favors the desired carbonylation reaction over competing side reactions like oligomerization or ether formation. researchgate.net

Temperature Control : The Koch-Haaf reaction is often exothermic. Maintaining a controlled temperature, sometimes requiring cooling, is necessary to prevent unwanted side reactions. nih.gov

Common By-Products and Control: The main by-product in the synthesis of similar branched acids is often an isomeric acid. For example, in the synthesis of 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene, 2,2-dimethylpentanoic acid is the only significant C₇ by-product. google.com This suggests that for this compound, isomeric C₁₃ acids would be the most likely contaminants. Formation of these by-products is controlled by selecting reaction conditions that favor the kinetic product and prevent carbocation isomerization.

Classical Organic Transformations for Carboxylic Acid Construction

An alternative to direct carbonylation involves the construction of the carbon skeleton first, followed by a functional group transformation to introduce the carboxylic acid moiety.

This synthetic route involves the oxidation of a corresponding primary alcohol, namely 2-ethyl-2-methyldecan-1-ol. The synthesis of this specific alcohol precursor would likely involve multi-step processes, for example, utilizing Grignard reagents. Once the precursor alcohol is obtained, it can be oxidized to the target carboxylic acid. wikipedia.org

The oxidation of a primary alcohol to a carboxylic acid proceeds via an intermediate aldehyde, which is further oxidized. wikipedia.orgchemguide.co.uk To ensure the reaction goes to completion, an excess of the oxidizing agent is typically used, and the reaction is often heated under reflux to prevent the volatile intermediate aldehyde from escaping the reaction mixture. chemguide.co.uklibretexts.org

A variety of oxidizing agents can accomplish this transformation. The choice of reagent depends on factors like scale, cost, and functional group tolerance.

Table 2: Common Reagents for the Oxidation of Primary Alcohols to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, followed by acidic workup | Powerful, inexpensive oxidant. | wikipedia.org |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone solvent, room temperature | Strong oxidant, but chromium is toxic. | wikipedia.org |

| Potassium Dichromate (K₂Cr₂O₇) | Acidified with H₂SO₄, heated under reflux | Commonly used in laboratory settings. | libretexts.orglibretexts.org |

| Nitric Acid (HNO₃) | Aqueous solution, elevated temperature | Used in industrial-scale oxidations. | wikipedia.org |

| TEMPO/NaOCl | Dichloromethane, aqueous NaOCl, KBr | A milder, metal-free oxidation system. | organic-chemistry.org |

This two-step approach, involving the synthesis of the precursor alcohol followed by oxidation, offers an alternative route that avoids the high pressures and strongly corrosive conditions of the Koch-Haaf reaction.

Reduction Methodologies for Carboxylic Acid Precursors

The synthesis of α,α-disubstituted carboxylic acids like this compound typically involves the construction of the quaternary carbon center through alkylation reactions rather than reduction of more complex precursors. A common and effective strategy is the sequential alkylation of an ester enolate. fiveable.melibretexts.org

The process generally begins with a simpler ester, such as ethyl decanoate. This ester is treated with a strong, sterically hindered base, like lithium diisopropylamide (LDA), at low temperatures to quantitatively form the ester enolate. The first alkylation is then performed by introducing an alkyl halide, for instance, methyl iodide, which undergoes an SN2 reaction with the enolate to form ethyl 2-methyldecanoate. libretexts.org

To introduce the second alkyl group and create the quaternary center, the mono-substituted ester is again treated with a strong base to form a new enolate. Subsequent reaction with a second alkyl halide, in this case, ethyl iodide, yields the target α,α-disubstituted ester, ethyl 2-ethyl-2-methyldecanoate. The final step is the hydrolysis of this ester, typically under basic conditions followed by an acidic workup, to yield this compound. This sequential alkylation approach is a powerful method for constructing sterically congested quaternary carbon centers. fiveable.meuwo.ca

Nucleophilic Substitution Reactions for Derivatization

This compound, like other carboxylic acids, can be converted into a variety of derivatives through nucleophilic acyl substitution. jove.compressbooks.pub In these reactions, the hydroxyl (-OH) group of the carboxylic acid is replaced by another nucleophilic group. The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group. libretexts.org

Conversion to Acid Chlorides: A highly reactive derivative, 2-Ethyl-2-methyldecanoyl chloride, can be synthesized by treating the parent carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgyoutube.com The reaction converts the hydroxyl group into an acyl chlorosulfite, a superior leaving group, which is then displaced by a chloride ion.

Conversion to Esters: Esterification can be achieved by reacting this compound with an alcohol under acidic conditions (Fischer esterification) or, more efficiently, by first converting the acid to its more reactive acid chloride and then treating it with an alcohol. uomustansiriyah.edu.iq

Conversion to Amides: Amides are formed by reacting the carboxylic acid with an amine. This reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for nucleophilic attack by the amine. libretexts.orgthermofisher.com Alternatively, the more reactive acid chloride can be treated with ammonia (B1221849) or a primary/secondary amine to yield the corresponding amide. uomustansiriyah.edu.iq

Conversion to Anhydrides: Anhydrides can be prepared by reacting the carboxylate salt of this compound with its corresponding acid chloride. uomustansiriyah.edu.iqmasterorganicchemistry.com

| Nucleophile | Reagent(s) | Resulting Derivative of this compound |

| Chloride | Thionyl Chloride (SOCl₂) | 2-Ethyl-2-methyldecanoyl chloride |

| Alcohol (R'-OH) | H⁺ (catalyst) or SOCl₂ then R'-OH | 2-Ethyl-2-methyldecanoate (Ester) |

| Amine (R'-NH₂) | DCC or SOCl₂ then R'-NH₂ | N-substituted 2-Ethyl-2-methyldecanamide (Amide) |

| Carboxylate | 1. Base 2. Acyl Chloride | 2-Ethyl-2-methyldecanoic anhydride |

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer a green and highly selective alternative for producing chiral molecules. For branched fatty acids, lipases are the most utilized enzymes due to their broad substrate specificity, high regio- and enantioselectivity, and lack of need for cofactors. almacgroup.comnih.gov

Lipase-Catalyzed Reactions for Branched Fatty Acids

Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are exceptionally versatile biocatalysts capable of performing reactions in both aqueous and non-aqueous media. almacgroup.comresearchgate.net They are widely employed in the kinetic resolution of racemic mixtures of chiral carboxylic acids and their esters. nih.gov This process relies on the enzyme's ability to selectively catalyze the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the two.

Enantioselective Esterification Processes

In enantioselective esterification, a lipase (B570770) is used to resolve a racemic mixture of a carboxylic acid, such as (R/S)-2-Ethyl-2-methyldecanoic acid. The reaction is conducted in an organic solvent with an alcohol. The lipase preferentially converts one enantiomer (e.g., the S-enantiomer) into its corresponding ester, leaving the other enantiomer (the R-enantiomer) largely unreacted in its acid form. By stopping the reaction at approximately 50% conversion, both the produced ester and the remaining acid can be isolated in high enantiomeric purity. nih.gov

Hydrolytic Kinetic Resolution Strategies

Hydrolytic kinetic resolution is essentially the reverse of enantioselective esterification. It starts with a racemic mixture of an ester, for example, methyl (R/S)-2-ethyl-2-methyldecanoate. In an aqueous environment, a lipase selectively hydrolyzes one of the ester enantiomers back into the carboxylic acid, while leaving the other ester enantiomer untouched. aau.dk This strategy is widely used to produce highly enantioenriched chiral carboxylic acids. almacgroup.com For instance, the lipase from Pseudomonas cepacia has been effectively used in the hydrolytic resolution of chiral alcohol precursors, demonstrating the power of this technique. mdpi.com By separating the resulting acid from the unreacted ester, both enantiomers can be obtained with high optical purity.

Directed Evolution of Enzymes for Enhanced Stereoselectivity

While naturally occurring lipases can exhibit good stereoselectivity, their performance is often not optimal for industrial applications. Directed evolution is a powerful protein engineering technique used to improve enzyme properties, including enantioselectivity. nih.govrug.nl This process involves generating a large library of enzyme variants through random mutagenesis and/or saturation mutagenesis, followed by high-throughput screening to identify mutants with enhanced characteristics.

A notable example involves the lipase from Pseudomonas aeruginosa (PAL). The wild-type enzyme showed very low enantioselectivity (E=1.1) in the hydrolysis of a model substrate, 2-methyldecanoic acid p-nitrophenyl ester, which is structurally similar to derivatives of this compound. Through successive rounds of random and saturation mutagenesis, a variant with five amino acid substitutions was created. This evolved enzyme exhibited a dramatically increased enantioselectivity of E=25.8. nih.gov Further studies using techniques like iterative saturation mutagenesis have pushed the enantioselectivity of PAL mutants even higher for other substrates. nih.gov These results demonstrate that directed evolution can be effectively employed to create highly enantioselective biocatalysts tailored for the synthesis of specific chiral branched fatty acids. nih.gov

| Enzyme Variant | Number of Mutations | Enantioselectivity (E value) | Fold Improvement |

| Wild-Type PAL | 0 | 1.1 | 1x |

| PAL Variant 1 | 2 | 4.6 | 4.2x |

| PAL Variant 2 | 3 | 12.3 | 11.2x |

| PAL Variant 3 | 5 | 25.8 | 23.5x |

Data adapted from studies on the directed evolution of Pseudomonas aeruginosa lipase (PAL) for the hydrolysis of 2-methyldecanoic acid p-nitrophenyl ester. nih.gov

Chemoenzymatic Stereodivergent Synthesis Routes

Chemoenzymatic synthesis leverages the high selectivity of enzymes in combination with traditional chemical reactions to produce specific stereoisomers. rjraap.comnih.gov For a compound like this compound, this approach is particularly valuable for achieving high enantiomeric purity.

A common chemoenzymatic strategy involves the kinetic resolution of a racemic mixture of an ester precursor of the target acid. Lipases are frequently employed for this purpose due to their ability to selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. units.it For example, a racemic mixture of methyl 2-ethyl-2-methyldecanoate can be subjected to hydrolysis using a lipase such as Candida rugosa lipase (CRL). nih.gov

The enzyme will preferentially catalyze the hydrolysis of one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid ((R)-2-Ethyl-2-methyldecanoic acid), while the other enantiomer ((S)-ester) remains largely intact. nih.gov The resulting mixture of the (R)-acid and the (S)-ester can then be separated. Subsequent hydrolysis of the enriched (S)-ester yields the (S)-2-Ethyl-2-methyldecanoic acid. The efficiency of this resolution is often described by the enantiomeric ratio (E-value), with higher values indicating better selectivity. d-nb.info

Table 1: Representative Lipases in Kinetic Resolutions

| Enzyme Source | Common Abbreviation | Optimal Reaction Conditions | Typical E-value Range |

| Candida antarctica Lipase B | CALB | Organic solvent, 30-50°C | >100 |

| Pseudomonas cepacia Lipase | PCL | Aqueous buffer or biphasic system, 25-40°C | 50-150 |

| Candida rugosa Lipase | CRL | Emulsion or biphasic system, 30-40°C | 20-100 |

| Rhizomucor miehei Lipase | RML | Organic solvent, 40-60°C | 15-80 |

Data is generalized from typical lipase-catalyzed kinetic resolution studies.

This stereodivergent approach allows for the production of both enantiomers from a single racemic starting material, a significant advantage in synthetic efficiency. nih.gov

Asymmetric Synthesis and Chiral Control

Asymmetric synthesis aims to create a specific stereoisomer directly from an achiral or prochiral starting material, thereby avoiding the need for resolving a racemic mixture. uwindsor.ca This is achieved by using chiral catalysts, reagents, or auxiliaries to influence the stereochemical outcome of the reaction.

Creating the quaternary stereocenter at the alpha-position of this compound is a significant synthetic challenge. nih.gov One strategy involves the enantioselective alkylation of a pre-existing carboxylic acid derivative. nih.govrsc.org This can be accomplished by generating a chiral enolate, which then reacts with an alkylating agent.

For instance, a decanoic acid derivative can be deprotonated with a chiral lithium amide base. researchgate.net The resulting chiral enolate can then be alkylated sequentially with an ethyl group and a methyl group (or vice versa). The chirality of the base directs the approach of the alkylating agent, leading to the preferential formation of one enantiomer.

Another advanced method is the use of transition metal catalysis. nih.gov For example, an iridium-catalyzed allylic alkylation can be used to introduce one of the alkyl groups enantioselectively. nih.gov While not directly producing the final acid, this method creates the crucial chiral center that can be further elaborated.

Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.orgnih.gov After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A widely used class of chiral auxiliaries are the Evans oxazolidinones. nih.gov The synthesis using such an auxiliary would begin by acylating the chiral oxazolidinone with decanoyl chloride. The resulting N-acyloxazolidinone can then be deprotonated to form a stereochemically defined enolate. The bulky substituent on the oxazolidinone blocks one face of the enolate, forcing the incoming alkylating agent to approach from the opposite face.

The synthesis would proceed via sequential alkylation, first with an ethyl halide and then with a methyl halide. The order of alkylation can influence the final stereochemistry. After both alkyl groups have been introduced, the chiral auxiliary is cleaved, typically by hydrolysis, to yield the desired enantiomer of this compound. wikipedia.org

Table 2: Common Chiral Auxiliaries in Asymmetric Alkylation

| Chiral Auxiliary | Key Feature | Typical Diastereomeric Excess | Removal Conditions |

| Evans Oxazolidinones | Steric hindrance directs alkylation | >95% | LiOH/H₂O₂ |

| Camphorsultam | Rigid bicyclic structure | >90% | LiAlH₄ or hydrolysis |

| Pseudoephedrine Amides | Forms a stable chelated enolate | >90% | Acidic or basic hydrolysis |

| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Forms chiral hydrazones | >95% | Ozonolysis or hydrolysis |

This table provides a summary of commonly used chiral auxiliaries and their general characteristics.

Stereoselective alkylation is the cornerstone of many of the strategies discussed. The key is the formation of a planar enolate intermediate, which is then attacked by an electrophile (the alkylating agent). The stereoselectivity arises from controlling the direction from which the electrophile approaches the enolate.

In the context of chiral auxiliary-mediated synthesis, the conformation of the enolate is locked by the auxiliary, leading to high diastereoselectivity. rsc.org For direct catalytic asymmetric alkylation, a chiral ligand coordinates to a metal center, which in turn binds to the enolate. The chiral environment created by the ligand dictates the trajectory of the alkylating agent.

The choice of base, solvent, and temperature can also have a significant impact on the stereoselectivity of the alkylation. For instance, using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) is common for generating enolates from carboxylic acid derivatives. researchgate.net The reaction is typically carried out at low temperatures (e.g., -78 °C) to enhance selectivity.

Table 3: Factors Influencing Stereoselective Alkylation

| Factor | Influence on Stereoselectivity | Example |

| Chiral Auxiliary/Ligand | Provides a chiral environment, sterically blocking one face of the enolate. | Evans oxazolidinone directs the electrophile to the less hindered face. |

| Metal Cation | Can chelate with the substrate, leading to a more rigid transition state. | Lithium enolates often exhibit different selectivity than sodium or potassium enolates. |

| Solvent | Can affect the aggregation state and solvation of the enolate. | Tetrahydrofuran (THF) is a common solvent for enolate alkylations. |

| Temperature | Lower temperatures generally lead to higher selectivity by favoring the transition state with the lowest activation energy. | Reactions are often run at -78°C. |

Stereochemical Aspects and Chiral Resolution of 2 Ethyl 2 Methyldecanoic Acid

Enantiomeric Purity Assessment and Enantioselective Analysis

The assessment of enantiomeric purity, typically expressed as enantiomeric excess (e.e.), is fundamental in the study of chiral compounds. For 2-ethyl-2-methyldecanoic acid and related branched-chain fatty acids, various analytical techniques are employed to quantify the proportion of each enantiomer in a mixture.

Enantioselective analysis often involves chromatographic methods, where the enantiomers are separated and detected. Multidimensional gas chromatography with a chiral stationary phase has been successfully used for the enantiodifferentiation of related methyl-branched compounds. acs.org For instance, in the analysis of 2-methylbutanoic acid, a structurally similar compound, enantiomeric ratios have been determined in natural samples, highlighting the importance of such analysis in determining the origin and authenticity of flavors and fragrances. acs.orgbibliotekanauki.plpan.olsztyn.plpan.olsztyn.pl The choice of isolation procedure, such as simultaneous distillation-extraction or liquid-liquid extraction, has been shown to have no significant impact on the determined enantiomeric ratios for some methyl-branched volatiles. acs.org

Chromatographic Chiral Separation Techniques

Chromatographic techniques are powerful tools for the separation of enantiomers. For carboxylic acids like this compound, both direct and indirect methods on high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Direct separation of enantiomers can be achieved using HPLC systems equipped with chiral stationary phases (CSPs). These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.

For related branched-chain fatty acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven effective. For example, a normal-phase HPLC column with an amylose derivative-coated silica (B1680970) gel has demonstrated good resolution for chiral methyl-branched ketones. rsc.org The separation of 2-ethyl-2-methylbutyric acid, a shorter-chain analogue, has been achieved using a reverse-phase HPLC method, although not for chiral separation. sielc.com For the chiral separation of similar compounds, such as lactic acid derivatives, direct-phase chiral columns like Chiralcel OD-H and Chiralpak IA have been successfully employed. researchgate.net Chiral HPLC has also been instrumental in determining the absolute configuration of the 2-methyldecanoic acid moiety in natural products after derivatization. uri.edu

Interactive Table: HPLC Conditions for Separation of Related Chiral Acids

| Compound | Column Type | Mobile Phase | Detection | Reference |

| Lactic Acid Derivatives | Chiralpak IA | Hexane/2-propanol (80/20) | DAD | researchgate.net |

| Branched Fatty Acid Derivatives | ODS (Develosil ODS-3) | Methanol/acetonitrile/water | Fluorescence (Ex: 298 nm, Em: 462 nm) | tandfonline.com |

| Amino Acid Derivatives | Ultron ES-OVM | Optimized conditions | Not specified | science.gov |

Derivatization with Chiral Fluorescent Conversion Reagents for Enhanced Detection

Indirect chiral separation involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. These diastereomers can then be separated on a standard achiral column. Using a fluorescent derivatizing agent significantly enhances detection sensitivity, which is particularly advantageous for analyzing trace amounts. tandfonline.com

A highly sensitive chiral fluorescent conversion reagent, (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol, has been synthesized for the enantiomeric separation of chiral branched fatty acids. tandfonline.com The diastereomeric derivatives formed can be separated by reversed-phase HPLC and detected at very low levels using fluorometry. tandfonline.com This method has been successfully applied to separate diastereomeric derivatives of chiral branched fatty acids with methyl groups at various positions. tandfonline.com Another approach involves derivatization with a chiral amine, such as L-proline methyl ester, followed by HPLC analysis to separate the resulting diastereomeric amides. uri.edu

Enzymatic Resolution Mechanisms and Optimization

Enzymatic resolution is a widely used method for obtaining enantiomerically pure compounds. This technique relies on the ability of enzymes, particularly lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

Influence of Enzyme Specificity and Substrate Structure

The success of enzymatic resolution is highly dependent on the enzyme's enantioselectivity, which is quantified by the enantiomeric ratio (E-value). A high E-value signifies a greater difference in the reaction rates between the two enantiomers, leading to higher enantiomeric purity of both the product and the remaining substrate.

Lipases from various microbial sources, such as Candida rugosa (syn. Candida cylindracea), Pseudomonas aeruginosa, and Rhizomucor miehei, have been extensively studied for the resolution of 2-methylalkanoic acids. researchgate.netsci-hub.seacs.orgresearchgate.netdiva-portal.org The resolution of 2-methyldecanoic acid has been shown to be more successful than that of shorter-chain acids like 2-methylbutyric acid, indicating that the enzyme's active site has a preference for longer acyl chains. researchgate.netresearchgate.net

The structure of the substrate plays a critical role. Molecular modeling studies on Candida rugosa lipase (B570770) have shown that the enantiomers of heptyl 2-methyldecanoate bind in different conformations within the enzyme's active site. researchgate.netresearchgate.net The faster-reacting S-enantiomer is thought to occupy an acyl-binding tunnel, while the slower-reacting R-enantiomer binds in a way that leaves this tunnel empty. researchgate.netresearchgate.net This difference in binding modes is a key determinant of the enzyme's enantioselectivity.

Directed evolution has been employed to alter and improve the enantioselectivity of lipases. For example, a lipase from Pseudomonas aeruginosa, which was initially non-selective (E = 1.1) for the hydrolysis of a 2-methyldecanoic acid ester, was mutated to create variants that were highly selective for either the (S)-enantiomer (E = 51) or the (R)-enantiomer (E = 30). sci-hub.seacs.orgnih.gov

Interactive Table: Enantioselectivity of Lipases towards 2-Methyldecanoic Acid and its Esters

| Enzyme Source | Substrate | Reaction Type | Enantiomeric Ratio (E) | Preferred Enantiomer | Reference |

| Candida cylindracea | 2-Methyldecanoic Acid | Esterification | 40 | R-acid produced | researchgate.net |

| Candida cylindracea | Octyl 2-methyldecanoate | Hydrolysis | 9 | S-acid formed | researchgate.net |

| Pseudomonas aeruginosa (Wild Type) | p-nitrophenyl 2-methyldecanoate | Hydrolysis | 1.1 | (S) | sci-hub.seacs.orgnih.gov |

| Pseudomonas aeruginosa (Evolved Variant) | p-nitrophenyl 2-methyldecanoate | Hydrolysis | 51 | (S) | sci-hub.seacs.org |

| Metagenome-derived Lipase (LipS) | p-nitrophenyl 2-methyldecanoate | Hydrolysis | 8 | (R) | plos.org |

Advanced Analytical Characterization of 2 Ethyl 2 Methyldecanoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 2-Ethyl-2-methyldecanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Analysis for Branching Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the specific branching pattern of this compound. While specific ¹H and ¹³C NMR data for this compound are not extensively available in the provided search results, the analysis of related branched-chain fatty acids provides a strong framework for its characterization. wiley-vch.deillinois.edursc.orgpsu.edugoogle.com

For instance, in the ¹H NMR spectrum of a similar compound, 2-methyldecanoic acid, characteristic signals would include a triplet for the terminal methyl group of the decanoic chain, a doublet for the methyl group at the alpha-position, and a multiplet for the proton at the alpha-position. illinois.edugoogle.com The long methylene (B1212753) chain would appear as a broad multiplet.

In ¹³C NMR, distinct signals would be observed for the carboxylic acid carbon, the quaternary alpha-carbon, the ethyl group carbons, the alpha-methyl carbon, and the individual carbons of the decyl chain. wiley-vch.degoogle.com The chemical shifts of the carbons at and near the branch point are particularly diagnostic. Two-dimensional NMR techniques, such as ¹H-¹H COSY and ¹H-¹³C HSQC, can further confirm the connectivity of the atoms within the molecule. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl H | ~10-12 | |

| Carboxyl C | ~180-185 | |

| Quaternary α-C | ~45-50 | |

| α-CH₃ | ~1.1-1.2 (s) | ~15-20 |

| α-CH₂CH₃ | ~1.4-1.6 (q) | ~25-30 |

| α-CH₂CH₃ | ~0.8-0.9 (t) | ~8-12 |

| Methylene Chain | ~1.2-1.7 (m) | ~22-35 |

| Terminal CH₃ | ~0.8-0.9 (t) | ~14 |

| Note: These are predicted values based on analogous structures and general chemical shift ranges. Actual values may vary. |

Infrared (IR) Spectroscopy for Functional Group Validation

Infrared (IR) spectroscopy is an essential technique for confirming the presence of key functional groups. iitianacademy.com For this compound, the IR spectrum would be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group due to hydrogen bonding. nist.gov A strong, sharp absorption band would also be present around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. google.comnist.gov Additional peaks in the fingerprint region would correspond to C-H bending and C-C stretching vibrations.

Chromatographic-Mass Spectrometric Methodologies

The coupling of chromatography with mass spectrometry provides highly sensitive and specific methods for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like fatty acids. acs.org For GC-MS analysis, carboxylic acids are often derivatized to their more volatile methyl esters (FAMEs). rsc.orgnih.gov This derivatization improves chromatographic peak shape and thermal stability.

The identification of the this compound methyl ester would be based on its retention time on the GC column and its mass spectrum. The mass spectrum, generated by electron ionization (EI), would show a characteristic fragmentation pattern. For branched FAMEs, a prominent ion at m/z 88 is often observed, resulting from a McLafferty-type rearrangement, which is indicative of branching at the C-2 position. acs.org This helps to distinguish it from its straight-chain isomer.

Quantitative analysis can be performed using GC-MS, often with the use of an internal standard, such as a ¹³C-labeled version of the analyte or a structurally similar compound. nih.govresearchgate.netnih.gov This allows for accurate determination of the concentration of this compound in various samples. nih.govresearchgate.net

Table 2: Expected GC-MS Fragmentation for Methyl 2-Ethyl-2-methyldecanoate

| m/z | Interpretation |

| M⁺ | Molecular ion |

| M-31 | Loss of methoxy (B1213986) group (OCH₃) |

| 102 | [CH₃CH₂C(CH₃)=C(OH)OCH₃]⁺ (McLafferty +1 rearrangement) |

| 88 | [CH₂(C=O)OCH₃]⁺ fragment from Cα-Cβ cleavage |

| 74 | Characteristic fragment for unbranched FAMEs (less likely to be prominent) |

| Note: The fragmentation pattern can be complex and may show other significant ions. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing complex biological or environmental samples where minimal sample preparation is desired. rsc.orgnih.govrsc.orgspringernature.com Reversed-phase LC can separate fatty acids based on their hydrophobicity. rsc.org The use of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, coupled with LC, allows for the accurate mass determination of this compound, aiding in its unambiguous identification in complex mixtures. nih.govresearchgate.net

LC-MS/MS, involving tandem mass spectrometry, can provide further structural information through collision-induced dissociation (CID) of the parent ion. rsc.orgspringernature.com The resulting fragment ions can help to confirm the branching pattern. rsc.org Derivatization can also be employed in LC-MS to enhance ionization efficiency and chromatographic retention. rsc.orgspringernature.com

Other Advanced Analytical Approaches

While NMR, IR, GC-MS, and LC-MS are the primary techniques, other advanced methods could potentially be applied to the analysis of this compound. For instance, comprehensive two-dimensional gas chromatography (GC×GC) coupled with TOF-MS offers significantly enhanced separation power for complex volatile samples, which could be beneficial for resolving isomeric fatty acids. embrapa.brspectroscopyonline.com

Differential Scanning Calorimetry for Phase Transition Analysis of Related Compounds

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate how a material's physical properties change with temperature. vub.be It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. vub.be This method is widely applied to determine thermal transition points, such as melting (Tm), crystallization (Tc), and glass transitions (Tg), as well as the enthalpy associated with these changes. vub.beacs.org In the study of fatty acids and their derivatives, DSC provides critical insights into their phase behavior, polymorphism, and purity.

The phase behavior of fatty acids is significantly influenced by their molecular structure, including chain length, degree of saturation, and the presence and position of branching. While specific DSC data for this compound is not extensively published, analysis of related branched-chain fatty acids (BCFAs) and isomers of decanoic acid offers valuable comparative data.

Research on BCFAs demonstrates that the position of methyl groups alters the packing efficiency of the molecules, which in turn affects their melting points and phase transitions. unifr.chiastate.edu For instance, studies on monomethyl branched-chain fatty acids (mmBCFAs) show that odd-chain anteiso-branched fatty acids (where the methyl group is on the antepenultimate carbon) have markedly lower melting points compared to their straight-chain analogs. iastate.edu Conversely, the melting points of even-chain iso-fatty acids (with a methyl group on the penultimate carbon) are often close to their normal-chain counterparts. iastate.edu This is because branching can interfere with the tight, orderly packing of fatty acid chains, leading to a less rigid and lower-melting-point structure. researchgate.net

DSC has been effectively used to study the impact of free BCFAs on the physicochemical properties of lipid membranes. In one study, the addition of 12-methyltetradecanoic acid (anteiso-C15:0) and 13-methyltetradecanoic acid (iso-C15:0) to dimyristoylphosphatidylcholine (B1235183) (DMPC) lipid bilayers was analyzed. rsc.org The resulting DSC thermograms showed that both BCFAs induced an ordering effect, shifting the main phase transition of the DMPC bilayer to higher temperatures. rsc.org The iso-isomer triggered a more pronounced change, suggesting it promotes a higher packing density within the lipid bilayer. rsc.org

Furthermore, DSC is employed to analyze the solid-liquid phase behavior of fatty acid mixtures. The analysis of binary mixtures of oleic acid with saturated fatty acids like stearic acid and behenic acid revealed a monotectic type phase diagram, indicating that the fatty acid species are completely immiscible in the solid phase. researchgate.net The thermal properties of deep eutectic solvents (DESs) based on fatty acids have also been characterized using DSC. A study on DESs made from L-menthol and various fatty acids, including decanoic acid, determined their melting points, which were significantly lower than those of the individual components due to hydrogen bonding interactions. mdpi.com For a 1:1 molar ratio, the L-menthol:decanoic acid DES exhibited a melting point of 14.35 °C. mdpi.com

The data below summarizes DSC-derived thermal properties for several fatty acids related to this compound, illustrating the effect of structure on phase transitions.

Interactive Data Table: Thermal Properties of Related Fatty Acids via DSC

| Compound Name | Chemical Formula | Structural Class | Melting Point (Tm) / Transition (°C) | Observation/System | Reference |

|---|---|---|---|---|---|

| Decanoic acid | C10H20O2 | Straight-chain Saturated | 31.5 - 31.9 | Pure compound. nih.gov Considered a Phase Change Material (PCM) due to its melting point near room temperature. researchgate.net | nih.govresearchgate.net |

| L-Menthol:Decanoic acid (1:1) | - | Deep Eutectic Solvent | 14.35 | Melting point depression due to hydrogen bonding between components. | mdpi.com |

| 13-Methyltetradecanoic acid (i15:0) | C15H30O2 | Iso-branched Saturated | - | Shifted the main phase transition of DMPC bilayers to higher temperatures. | rsc.org |

| 12-Methyltetradecanoic acid (a15:0) | C15H30O2 | Anteiso-branched Saturated | - | Shifted the main phase transition of DMPC bilayers to higher temperatures, but less pronounced than the iso isomer. | rsc.org |

| Oleic acid | C18H34O2 | Unsaturated | - | Used in binary mixture studies with saturated fatty acids to determine phase diagrams. | researchgate.net |

| 2-Ethyl-2-methylbutanoic acid | C7H14O2 | Branched Saturated | < -20 | A shorter-chain branched fatty acid. | echemi.com |

Computational and Theoretical Investigations of 2 Ethyl 2 Methyldecanoic Acid

In Silico Approaches for Chemical Design and Optimization

In silico methodologies, which utilize computer simulations and computational models, are integral to modern chemical research, enabling the design and optimization of molecules with desired properties. For 2-Ethyl-2-methyldecanoic acid and its derivatives, these approaches range from the calculation of fundamental molecular descriptors to sophisticated simulations of interactions with biological targets. These computational tools allow for the prediction of a compound's behavior, guiding synthetic efforts and reducing the need for extensive experimental testing.

A foundational in silico approach involves the calculation of molecular descriptors, which are numerical values that characterize the physical, chemical, or topological properties of a molecule. These descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models and for predicting a compound's pharmacokinetic profile. For this compound, key descriptors have been computed and are available in public databases. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 214.34 g/mol | PubChem nih.gov |

| XLogP3 | 5.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 9 | PubChem nih.gov |

| Exact Mass | 214.193280068 Da | PubChem nih.gov |

| Polar Surface Area | 37.3 Ų | PubChem nih.gov |

Quantitative Structure-Activity Relationship (QSAR) studies represent a more advanced in silico technique. QSAR models are mathematical equations that correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors. dergipark.org.tr While specific QSAR models for this compound are not detailed in publicly available literature, the methodology is widely applied to fatty acids and their derivatives. dergipark.org.trdergipark.org.tr For instance, QSAR models have been successfully developed to predict the properties of various acids with high accuracy, demonstrating the power of this approach for optimizing molecular structures for a specific biological or chemical endpoint. dergipark.org.tr

Structure-based drug design (SBDD) and molecular docking are powerful in silico tools for optimizing compounds that interact with a specific biological target, such as an enzyme or receptor. ripublication.com This process involves computationally placing a ligand (the compound) into the binding site of a protein to predict its binding affinity and orientation. This approach has been used to design derivatives of decanoic acid. In one notable study, a derivative, (2R,3R,6S)-3-amino-2-ethyl-6-methyldecanoic acid, was designed as a potential inhibitor for a viral RNA-dependent RNA polymerase. ripublication.com Using software like CHEMSKETCH and LIGBUILDER, researchers generated ligand structures and validated them with tools such as MOLINSPIRATION and OSIRIS to predict their drug-like properties. ripublication.com The designed molecule showed a favorable low docking energy and adhered to Lipinski's rule of five, indicating its potential as a viable drug candidate. ripublication.com

| Parameter | Prediction/Result | Significance | Source |

|---|---|---|---|

| Target | SARS Coronavirus RdRp | Designed as a potential antiviral agent | ripublication.com |

| Docking Energy | -10.01 Kcal/mol | Indicates strong binding affinity to the target | ripublication.com |

| Lipinski's Rule of Five | Followed | Suggests good potential for oral bioavailability | ripublication.com |

| Toxicity Prediction (OSIRIS) | Non-mutagenic, Non-tumorigenic | Favorable safety profile predicted | ripublication.com |

Furthermore, molecular modeling has been employed to understand the interactions of related decanoic acid derivatives at a molecular level. For example, studies on heptyl 2-methyldecanoate binding to the active site of Candida rugosa lipase (B570770) revealed that different enantiomers adopt distinct conformations, explaining the enzyme's enantioselectivity. researchgate.net Such detailed structural insights are crucial for designing compounds with specific stereochemistry or for optimizing interactions with a target enzyme. researchgate.net

Advanced computational methods, such as those based on quantum mechanics, provide deeper insight into the electronic structure and reactivity of molecules. These methods can be used to calculate properties and validate experimental data, such as comparing simulated NMR spectra with experimental results to confirm a molecule's structure. mdpi.com These high-level calculations are essential for the rational design and optimization of compounds like this compound, providing a comprehensive understanding that complements experimental investigation.

Non Biological Applications and Derivative Chemistry of 2 Ethyl 2 Methyldecanoic Acid

Role as a Chemical Intermediate in Industrial Syntheses

2-Ethyl-2-methyldecanoic acid is a valuable chemical intermediate due to its unique branched structure, which imparts desirable properties to its derivatives. This structure, featuring a quaternary carbon atom adjacent to the carboxyl group, provides steric hindrance that enhances thermal and hydrolytic stability in downstream products. exxonmobilchemical.com

Precursors for Specialty Chemicals Development

As a versatile building block, this compound is employed in the synthesis of a variety of specialty chemicals. Its structure is particularly useful in creating compounds for applications where stability under demanding conditions is crucial. The general class of branched-chain carboxylic acids, often referred to as neo-acids, are precursors for a range of industrial products. google.comgoogle.com The synthesis of these acids can be achieved through methods like the Koch reaction, involving the carboxylation of olefins. google.comgoogle.com

Applications in Polymer Science and Material Chemistry (e.g., neo-acid derivatives for lubricants, plasticizers)

Derivatives of neo-acids, including those synthesized from this compound, find significant use in polymer and material science. These neo-acid derivatives are utilized as lubricants and plasticizers. google.comgoogle.comsyskem.de The highly branched structure of these acids contributes to the performance and longevity of the materials they are incorporated into, offering excellent stability. exxonmobilchemical.com For instance, neo-acids with long carbon chains are specifically sought after as intermediates for lubricant base stocks and plasticizers. google.comgoogle.com

Derivatives for Flavors and Fragrances (e.g., related methylbutanoic acid esters)

While direct application of this compound in flavors and fragrances is not prominent, the structurally related and smaller 2-methylbutanoic acid and its esters are significant in this industry. bell-europe.comwikipedia.orgconsolidated-chemical.com These esters are known for their fruity and sweet aromas. bell-europe.comnjchm.com For example, ethyl 2-methylbutyrate, an ester of 2-methylbutanoic acid, has a characteristic fruity odor. ecsa-chemicals.ch The production of such esters is a key area in the flavor and fragrance sector. bell-europe.com The sensory profile of these compounds can vary significantly between different stereoisomers. wikipedia.org

It's important to note that while 2-methyldecanoic acid is listed as a fragrance agent, its recommended use in flavors is not advised. thegoodscentscompany.com Generally, alpha-branched alkanoic acids are being explored for their potential as fragrance ingredients. google.com

Development of Functional Materials and Additives

The unique properties of this compound and its derivatives make them suitable for developing various functional materials and additives.

Surfactant and Emulsifier Synthesis

Neo-acids with long carbon chains, such as this compound, are valuable intermediates in the synthesis of surfactants and emulsifiers. google.comgoogle.com Carboxylic acid esters, in general, are a major class of nonionic surfactants. nih.gov The synthesis of surfactants from fatty acids is a well-established industrial practice. google.comgoogle.com

Computational Studies on Corrosion Inhibition Effects

Computational methods, such as Density Functional Theory (DFT) and Monte Carlo simulations, are increasingly used to study the effectiveness of organic compounds as corrosion inhibitors. nih.govnih.govresearchgate.netpsu.edu These studies correlate the molecular properties of inhibitors with their performance. nih.govnih.gov The adsorption of inhibitor molecules onto a metal surface is a key factor in preventing corrosion. nih.gov While specific computational studies on this compound as a corrosion inhibitor were not found, the principles of such studies on related organic molecules with polar functional groups are relevant. nih.govpsu.edu These theoretical approaches help in understanding the mechanism of inhibition and in designing more effective corrosion inhibitors. researchgate.netpsu.edu

Environmental Occurrence, Fate, and Biotransformation of 2 Ethyl 2 Methyldecanoic Acid

Natural Occurrence and Ecological Significance

There is currently no scientific evidence to suggest that 2-Ethyl-2-methyldecanoic acid occurs naturally. Its structure, featuring a quaternary α-carbon, is not typical of fatty acids commonly found in biological systems.

In contrast, other simpler branched-chain fatty acids have been identified in marine environments. For instance, 2-methyldecanoic acid and 2-methyldodecanoic acid have been found in significant quantities in blooms of the marine cyanobacterium Trichodesmium erythraeum. acs.org The presence of these compounds in such high abundance suggests they may have a specific ecological role for this globally important nitrogen-fixing organism. acs.org It is hypothesized that these unique fatty acids could be involved in chemical defense mechanisms, such as possessing anti-quorum sensing or antibacterial properties, which would be advantageous for survival in competitive microbial environments. researchgate.net Marine cyanobacteria are known producers of a wide array of bioactive compounds, including various modified fatty acids that are part of complex molecules like depsipeptides. mdpi.comsemanticscholar.orgmdpi.com

While the ecological significance of this compound itself cannot be commented on due to its presumed synthetic origin, the roles of its structural analogs in marine ecosystems highlight the importance of branched-chain fatty acids in microbial interactions.

Biotic and Microbial Degradation Processes

The biodegradation of this compound is likely to be the primary mechanism for its removal from the environment. However, its highly branched structure may present challenges for microbial degradation.

The biodegradation of fatty acids typically proceeds via β-oxidation. However, the presence of a quaternary α-carbon in this compound blocks this pathway. Therefore, alternative degradation pathways, such as α-oxidation or ω-oxidation followed by β-oxidation, would be required. These pathways are generally slower and less common in microorganisms. The ethyl and methyl groups at the α-position create significant steric hindrance, which may inhibit the binding of enzymes necessary to initiate degradation.

While specific studies on the microbial metabolism of this compound are lacking, research on other branched-chain carboxylic acids can provide insights. For instance, the degradation of some quaternary α-carbon containing compounds has been observed, but it often requires specialized microbial consortia and specific environmental conditions.

Several environmental factors can influence the rate of biodegradation of recalcitrant compounds like this compound. These include:

Acclimation: The presence of a microbial community that has been previously exposed to the compound or structurally similar compounds can lead to faster degradation rates.

Oxygen Availability: Aerobic conditions are generally more favorable for the degradation of complex organic molecules.

Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, is essential for microbial growth and metabolism.

Temperature and pH: Optimal temperature and pH conditions for the degrading microorganisms will enhance the rate of biodegradation.

For the related compound, 2-ethyl-2-methylbutanoic acid, biodegradation in water is a key endpoint in its environmental fate assessment, suggesting that under the right conditions, microbial degradation of such structures is possible. europa.eu

Fate in Environmental Compartments

The fate of this compound in environmental compartments such as wastewater treatment plants and aquatic systems will be governed by its physicochemical properties and its susceptibility to degradation.

Based on its structure, this compound is expected to have a moderate to high octanol-water partition coefficient (Kow), suggesting a tendency to partition to organic matter. In a wastewater treatment plant, it is likely to adsorb to sewage sludge. Any portion that is not degraded may be discharged with the effluent into aquatic systems.

In aquatic environments, it would likely be found in the water column and also partitioned to sediments. Its persistence will depend on the rate of biodegradation. Due to its low volatility, it is not expected to partition significantly to the atmosphere.

The following table summarizes the inferred environmental fate of this compound:

| Environmental Compartment | Predicted Behavior |

| Wastewater Treatment | Adsorption to sludge; potential for partial biodegradation. |

| Aquatic Systems | Partitioning to sediment and suspended organic matter; slow biodegradation. |

| Soil | Adsorption to organic matter; slow biodegradation. |

| Atmosphere | Low potential for volatilization and atmospheric transport. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Ethyl-2-methyldecanoic acid for high-purity yields?

- Methodological Answer : Synthesis optimization requires multi-step protocols, including:

- Reaction Design : Use acid-catalyzed esterification or alkylation reactions to introduce branched chains. Intermediate purification (e.g., column chromatography) is critical to minimize byproducts .

- Safety Protocols : Employ protective equipment (gloves, masks) and proper waste disposal to mitigate exposure risks, as outlined for structurally similar branched carboxylic acids .

- Analytical Validation : Confirm purity via GC-MS and ¹H-NMR, referencing retention indices and spectral databases to distinguish structural isomers .

Q. What analytical techniques are recommended for characterizing structural isomers of branched-chain carboxylic acids like this compound?

- Methodological Answer :

- Chromatography : Gas chromatography (GC) with polar columns separates isomers based on boiling points and polarity. Pair with mass spectrometry (GC-MS) for fragmentation pattern analysis .

- Spectroscopy : ¹H-NMR and ¹³C-NMR identify branching patterns through chemical shift disparities (e.g., δ 1.2–1.5 ppm for methyl/ethyl groups) .

- Cross-Validation : Compare results with computational models (e.g., density functional theory) to resolve ambiguities in stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Waste Management : Segregate chemical waste and consult certified agencies for disposal, as improper handling may lead to environmental contamination .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in environmental persistence data of this compound across studies?

- Methodological Answer :

- Source Apportionment : Differentiate between anthropogenic vs. natural sources using isotopic tracing (δ¹³C analysis) to clarify degradation pathways .

- Meta-Analysis Frameworks : Apply PRISMA guidelines to harmonize heterogeneous datasets, accounting for variables like pH, temperature, and microbial activity .

- Controlled Replication : Conduct longitudinal studies under standardized conditions (e.g., OECD 301B biodegradation tests) to isolate confounding factors .

Q. How should researchers design dose-response studies to assess chronic toxicity of this compound in aquatic models?

- Methodological Answer :

- Model Selection : Use zebrafish (Danio rerio) or Daphnia magna for tiered testing, prioritizing OECD Test Guidelines 203 (acute) and 210 (chronic) .

- Endpoint Selection : Monitor biomarkers like acetylcholinesterase inhibition or oxidative stress markers (e.g., glutathione levels) .

- Statistical Power : Calculate sample sizes using tools like G*Power to ensure significance (α=0.05, β=0.2) and include negative/positive controls .

Q. What meta-analysis strategies are effective for integrating heterogeneous data on this compound’s bioaccumulation potential?

- Methodological Answer :

- Data Harmonization : Convert bioaccumulation factors (BAFs) to lipid-normalized values to account for species-specific differences .

- Subgroup Analysis : Stratify data by trophic level (e.g., plankton vs. fish) and habitat (freshwater vs. marine) to identify bias sources .

- Quality Assessment : Use GRADE criteria to weigh studies by methodological rigor (e.g., exposure duration, analytical validity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.